5-(2-甲苯磺酰乙基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

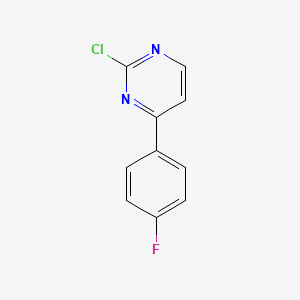

The compound 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds has garnered interest due to their potential applications in medicinal chemistry, particularly as therapeutic drugs. The specific substitution at the 5th position with a 2-tosylethyl group may confer unique physical, chemical, and biological properties to the molecule, which could be relevant for drug development and other applications in chemical research .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including those with substitutions at the 5th position, has been explored through a novel one-pot method. This method involves the reaction of thiosemicarbazide with carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the use of toxic additives like POCl3 or SOCl2. The reaction proceeds through three steps, culminating in the formation of the desired 2-amino-1,3,4-thiadiazole. The study successfully synthesized five different 2-amino-1,3,4-thiadiazoles, demonstrating the versatility and efficiency of this approach. The structures of the synthesized compounds were confirmed using mass spectrometry, IR, and NMR spectroscopies .

Molecular Structure Analysis

The molecular structure of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine and related derivatives has been characterized by various spectroscopic methods. These include 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS, which provide detailed information about the molecular framework and the nature of the substituents attached to the thiadiazole ring. The spectral data are crucial for confirming the identity of the synthesized compounds and for understanding their structural features, which are essential for their potential biological activity .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amines, including those with various substituents, has been explored in the context of their interactions with DNA. Absorption and fluorescence spectroscopy methods have been employed to study these interactions, revealing that the compounds can bind avidly to DNA through a groove binding mode. Additionally, DNA cleavage studies were performed in the presence and absence of H2O2, indicating that these thiadiazole derivatives can engage in chemical reactions with biological macromolecules, which is an important consideration for their potential use as therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine are not detailed in the provided papers, the general properties of 1,3,4-thiadiazol-2-amines can be inferred. These compounds are likely to exhibit moderate polarity due to the presence of heteroatoms and the ability to engage in hydrogen bonding, which could affect their solubility and interaction with biological targets. The presence of the tosylethyl substituent may also influence the lipophilicity of the compound, which is an important factor in drug design. The chemical stability, reactivity, and the potential for forming derivatives through further chemical reactions are also important aspects that would need to be considered in a comprehensive analysis .

科学研究应用

合成和结构分析

非共价相互作用的定量评估:对金刚烷-1,3,4-噻二唑杂交物的研究揭示了其结构特性和非共价相互作用的见解。晶体学和分子内原子量子理论 (QTAIM) 分析等先进技术已被用来表征分子内和分子间的相互作用,突出了这些化合物在材料科学和分子工程中的重要性 (El-Emam 等人,2020 年).

合成和光谱研究:已经详细介绍了各种噻二唑衍生物的合成,包括具有苄基和苯基取代基的衍生物,采用 X 射线晶体学和 DFT 研究等技术。这些合成为设计和理解噻二唑化合物的性质提供了基础知识,可应用于开发新材料和药物 (Dani 等人,2013 年).

生物活性

抗增殖和抗菌特性:已经合成了衍生自 1,3,4-噻二唑化合物的席夫碱,并测试了它们的生物活性。一些衍生物表现出显着的 DNA 保护能力和强抗菌活性,表明它们在开发治疗剂和保护性化合物方面的潜力 (Gür 等人,2020 年).

体外生物学评价:已经评估了 2-氨基-5-乙基-1,3,4-噻二唑的衍生物的抗菌和抗真菌活性,证明了噻二唑衍生物在解决微生物耐药性和开发新的抗菌剂方面的潜力 (Makwane 等人,2018 年).

先进合成技术

超声辅助合成:已经探索了使用超声作为合成噻二唑衍生物的有效方法。已经表明这种方法可以提高反应效率,突出了创新合成技术在优化噻二唑化合物的生产中的重要性 (Erdogan,2018 年).

作用机制

未来方向

属性

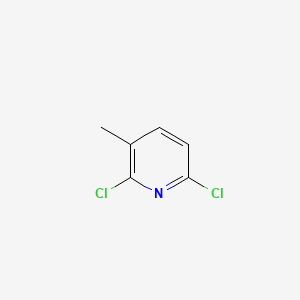

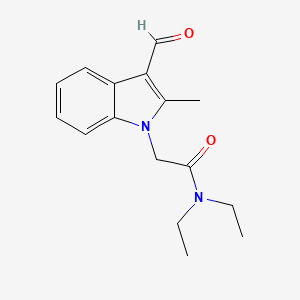

IUPAC Name |

5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-8-2-4-9(5-3-8)18(15,16)7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGMOYWXOCYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353719 |

Source

|

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302956-47-4 |

Source

|

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)